molecular formula C60H90N6O14 B1671223 Emodepside CAS No. 155030-63-0

Emodepside

Numéro de catalogue: B1671223
Numéro CAS: 155030-63-0
Poids moléculaire: 1119.4 g/mol
Clé InChI: ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'émodepside est synthétisé en attachant un cycle de morpholine en position para de chacun des deux acides D-phényllactiques dans le PF1022A . La synthèse implique les étapes suivantes :

  • Isolation du PF1022A à partir de Mycelia sterilia.
  • Modification chimique du PF1022A pour introduire les cycles de morpholine.

Méthodes de Production Industrielle : La production industrielle de l'émodepside implique une fermentation à grande échelle de Mycelia sterilia pour produire du PF1022A, suivie d'une synthèse chimique pour modifier le PF1022A en émodepside. Le processus nécessite un contrôle précis des conditions de réaction pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Degradation Under Stress Conditions

Forced degradation studies reveal sensitivity to environmental factors :

Table 2: Degradation Profiles Under Stress Conditions

ConditionDegradation RatePrimary Degradation Pathway
Basic pH (alkaline)DramaticEster hydrolysis, ring opening
Acidic pHModerateAmide bond cleavage
Oxidative (H₂O₂)HighOxidation of morpholine/side chains
UV lightSignificantPhotodegradation of depsipeptide core
Thermal (dry)MinimalStable up to 100°C

Solutions in acetonitrile or methanol show higher stability than aqueous buffers, with DMSO stock solutions (2–10 mM) remaining stable for two weeks at -20°C .

Solubility and Partitioning

This compound exhibits pH-dependent aqueous solubility and high lipophilicity:

Table 3: Solubility in Different Solvents

Solvent/MediumSolubility (23°C)Relevance
Water (pH 7)5.2 mg/LLimited bioavailability
Acetonitrile48% w/wPreferred synthesis solvent
Ethanol4% w/wFormulation compatibility
Octanol (log Pow)4.9 (pH 7)High tissue penetration

Lipid solubility contributes to enterohepatic recycling and prolonged half-life (>500 hours in humans) .

Stability in Formulations

This compound’s stability varies by formulation, impacting pharmacokinetics:

Table 4: Formulation Stability and Bioavailability

FormulationRelative BioavailabilityKey Stability Challenges
Liquid (LSF)100% (reference)Oxidation in aqueous media
Immediate-release tablet11.7–35%Polymorphic transitions during storage

Food intake slows absorption but increases bioavailability by 30–50% in humans due to enhanced lipid-mediated uptake .

Metabolic Reactions

This compound undergoes minimal hepatic metabolism, with >80% excreted unchanged in feces . Minor pathways include:

  • Hydroxylation : CYP450-mediated at undetermined positions .

  • Esterase cleavage : Limited hydrolysis in plasma, yielding inactive metabolites .

No clinically significant drug-drug interactions have been reported, attributed to its stability and low metabolic turnover .

Applications De Recherche Scientifique

Emodepside has a wide range of scientific research applications, including:

Mécanisme D'action

. This binding activates a signal transduction pathway involving G-protein and phospholipase-C, leading to the mobilization of diacylglycerol. Diacylglycerol then activates proteins such as UNC-13 and synaptobrevin, which play crucial roles in presynaptic vesicle functioning. The final result is the release of an unidentified transmitter that induces flaccid paralysis in the nematode’s pharynx and somatic musculature .

Comparaison Avec Des Composés Similaires

    PF1022A: The natural precursor of emodepside, isolated from Mycelia sterilia.

    Ivermectin: Another anthelmintic drug used for the treatment of parasitic infections.

    Milbemycin oxime: A broad-spectrum anthelmintic used in veterinary medicine.

Comparison: this compound is unique due to its novel mechanism of action involving latrophilin receptors, which allows it to be effective against nematodes resistant to other anthelmintics . Unlike ivermectin, which primarily targets glutamate-gated chloride channels, this compound’s action on latrophilin receptors provides an alternative pathway for nematode control .

Activité Biologique

Emodepside is a novel anthelmintic compound that has garnered attention for its efficacy against a wide range of nematode parasites affecting both animals and humans. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications, supported by case studies and detailed research findings.

This compound primarily targets the neuromuscular system of nematodes. It acts as an agonist of the SLO-1 potassium channels, leading to hyperpolarization and subsequent paralysis of the parasite. Studies have shown that this compound's effects are mediated through multiple pathways:

  • SLO-1 Channel Activation : this compound activates SLO-1 channels, which are critical for neuromuscular function in nematodes. This activation results in increased potassium currents that inhibit muscle contraction, leading to paralysis .
  • Latrophilin Receptors : The compound also interacts with latrophilin receptors, which are involved in neurosecretion and neuronal development. This interaction may contribute to this compound's anthelmintic effects .
  • Pharyngeal Pumping Inhibition : this compound has been shown to inhibit pharyngeal pumping in Caenorhabditis elegans, further demonstrating its impact on nematode feeding and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:

  • Absorption and Distribution : Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations observed within hours. In cats, a secondary peak occurs after several days due to redistribution from fat tissues .
  • Half-Life : In human clinical trials, this compound exhibited a prolonged half-life exceeding 500 hours in fasting conditions, indicating its potential for sustained therapeutic effects against chronic infections like onchocerciasis .
  • Impact of Food : The absorption rate is significantly influenced by food intake; for instance, dogs demonstrate faster absorption when fed compared to fasting states .

Clinical Applications

This compound is currently being evaluated for its effectiveness against various nematodes in both veterinary and human medicine. Notable applications include:

  • Treatment of Onchocerciasis : this compound has shown macrofilaricidal activity against Onchocerca volvulus, the causative agent of river blindness. Clinical trials are underway to assess its safety and efficacy in humans .
  • Broad-Spectrum Anthelmintic Use : The compound is effective against a range of nematodes affecting dogs and cats, including those resistant to traditional treatments like ivermectin .

Case Studies

Several case studies highlight the effectiveness of this compound in treating parasitic infections:

  • Veterinary Application : A study involving horses demonstrated that treatment with this compound significantly reduced fecal egg counts of small strongyles (Cyathostominae), showcasing its efficacy as an anthelmintic .
  • Human Trials : Phase I clinical trials indicated that this compound was well-tolerated among participants, with mild adverse events reported. The pharmacokinetic modeling suggested a favorable profile for treating chronic infections .

Summary Table of Research Findings

StudyFocusKey Findings
MechanismThis compound activates SLO-1 channels causing paralysis in nematodes.
Veterinary EfficacySignificant reduction in strongyle egg counts in horses post-treatment.
PharmacokineticsRapid absorption with prolonged half-life; affected by food intake.
Clinical TrialsWell-tolerated in humans with mild adverse events; effective against O. volvulus.

Propriétés

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165799
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155030-63-0
Record name Emodepside [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodepside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMODEPSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emodepside
Reactant of Route 2
Emodepside
Reactant of Route 3
Emodepside
Reactant of Route 4
Emodepside
Reactant of Route 5
Emodepside
Reactant of Route 6
Emodepside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.